Cy3.5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

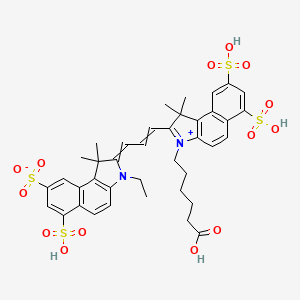

2-[3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRJSACRIKPVSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O14S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectral Properties of Cyanine 3.5 (Cy3.5)

(E)-Cyanine 3.5 (Cy3.5) is an orange-red synthetic fluorescent dye from the cyanine (B1664457) family, recognized for its high molar extinction coefficients and sharp spectral peaks.[1][2] Structurally, it features a polymethine chain between two nitrogen-containing heterocyclic rings, a feature that largely dictates its spectral behavior.[1] This guide provides an in-depth overview of the core spectral characteristics of this compound, detailed experimental protocols for their determination, and visualized workflows for key applications.

Core Spectral Properties

The photophysical properties of this compound can exhibit slight variations depending on environmental factors such as the solvent, as well as its specific chemical form (e.g., free acid vs. NHS ester).[1] The data presented below is a consolidation of values reported across various suppliers and research.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~579 - 591 nm | The peak wavelength for light absorption. Reported values include 579 nm, 581 nm, and 591 nm.[1][2][3][4][5] |

| Emission Maximum (λem) | ~591 - 604 nm | The peak wavelength for fluorescence emission. Reported values include 591 nm, 596 nm, and 604 nm.[1][2][3][4] |

| Molar Extinction Coeff. (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its λex.[1][3][6][] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | The ratio of photons emitted to photons absorbed; this is highly sensitive to the molecular environment.[1][3][][8] |

| Fluorescence Lifetime (τ) | ~0.5 ns | The average time the molecule stays in its excited state before returning to the ground state. Value reported in PBS.[9] |

| Stokes Shift | ~12 - 23 nm | The difference in wavelength between the excitation and emission maxima. A commonly cited value is ~15 nm.[1][2] |

Experimental Protocols

Accurate determination of spectral properties requires precise and standardized methodologies. The following protocols outline the procedures for measuring the key spectral characteristics of this compound.

This protocol describes the determination of the maximum excitation (λex) and emission (λem) wavelengths.

Apparatus:

-

UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer

-

1 cm path length quartz cuvettes

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., PBS, DMSO, methanol). The concentration should be adjusted to have an absorbance value below 0.1 at the expected absorption maximum to prevent inner filter effects.[1][10]

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank.[11][12] Place it in the spectrophotometer and record a baseline spectrum. This baseline will be subtracted from the sample's spectrum.[11]

-

Absorbance Spectrum:

-

Rinse the cuvette with the this compound solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum across a relevant wavelength range (e.g., 400-700 nm).

-

The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).[11]

-

-

Emission Spectrum:

-

Using the same sample, place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength of the instrument to the λex value determined in the previous step.

-

Scan the emission wavelengths, starting approximately 10 nm above the excitation wavelength and extending well beyond the expected emission peak (e.g., 590 nm to 750 nm).[1]

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

The quantum yield is most reliably measured using the comparative method, which involves a well-characterized fluorescent standard with a known quantum yield (ΦR).[13][14]

Methodology:

-

Standard Selection: Choose a reference standard with absorption and emission properties similar to this compound.

-

Sample Preparation: Prepare solutions of both the this compound sample (S) and the reference standard (R) in the same solvent. Prepare a series of dilutions for each, ensuring the absorbance at the chosen excitation wavelength remains below 0.1.[10]

-

Data Acquisition:

-

Measure the absorbance of each solution at the same excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using identical spectrofluorometer settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curve for both the sample (IS) and the reference (IR).[1]

-

-

Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:[1]

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and reference, respectively.

-

Fluorescence lifetime is typically determined using Time-Correlated Single Photon Counting (TCSPC).[15][16]

Apparatus:

-

Pulsed laser source (picosecond diode laser)

-

Single-photon sensitive detector

-

TCSPC electronics

Methodology:

-

Instrumentation Setup: The sample is placed in a TCSPC setup.

-

Excitation: The sample is excited by short, repetitive laser pulses at the λex of this compound.[16]

-

Photon Counting: The TCSPC electronics measure and record the time delay between each laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal).[15]

-

Data Analysis: This process is repeated millions of times to build a histogram of the number of photons detected versus time after excitation. This histogram represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows involving this compound.

Caption: Experimental workflow for determining absorbance, emission, and quantum yield.

Caption: Workflow for labeling biomolecules with this compound NHS ester.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Extinction Coefficient [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 8. glenresearch.com [glenresearch.com]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jove.com [jove.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Making sure you're not a bot! [opus4.kobv.de]

- 15. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 16. mdpi.com [mdpi.com]

A Technical Guide to Cy3.5 for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fluorescent dye Cy3.5, focusing on its spectral properties and applications in fluorescence microscopy. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence imaging in their work.

Core Spectroscopic Properties of this compound

This compound is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family.[1] It is widely used for labeling biomolecules such as proteins and nucleic acids in various fluorescence-based applications, including microscopy, flow cytometry, and immunoassays.[2] Its key spectral characteristics make it a versatile tool for cellular imaging.

The spectral properties of this compound can exhibit slight variations depending on the local environment, such as the solvent and conjugation to a biomolecule.[1] The table below summarizes the key quantitative data for this compound.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~579 - 581 nm[2][3][4] | The peak wavelength for absorbing light. |

| Emission Maximum (λem) | ~591 - 596 nm[2][3][4] | The peak wavelength of emitted fluorescence. |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹[1][][6] | A measure of how strongly the dye absorbs light at its excitation maximum. |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35[1][][6] | The efficiency of converting absorbed photons into emitted photons. This is highly dependent on the molecular environment.[1] |

| Stokes Shift | ~12 - 15 nm[1][2] | The difference between the excitation and emission maxima. |

Experimental Protocols for Fluorescence Microscopy

Accurate and reproducible results in fluorescence microscopy hinge on optimized experimental protocols. Below are detailed methodologies for antibody conjugation and immunofluorescence staining using this compound.

Antibody Conjugation with this compound NHS Ester

This protocol outlines the general procedure for covalently labeling primary amines on antibodies with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of this compound.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Antibody: Dissolve the antibody in a buffer free of primary amines, such as PBS, at a concentration of 2-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add the reactive dye to the antibody solution. A common starting point is a molar ratio of 5:1 to 20:1 (dye:antibody). This ratio may require optimization for different antibodies.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.[7]

-

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. The labeled antibody will be visible as a colored band and will typically elute first.[8]

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for this compound). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.[8]

Immunofluorescence Staining of Cultured Cells

This protocol describes the steps for staining fixed and permeabilized cells for fluorescence microscopy.

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody specific to the target protein

-

This compound-conjugated secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Incubate the cells with blocking buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[7]

-

Final Washes: Wash the cells three times with PBS.[7]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium to preserve the fluorescence signal.[7]

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an immunofluorescence experiment using this compound.

Caption: Workflow for immunofluorescence staining with this compound.

Microscopy Setup for this compound Imaging

To effectively image this compound, the fluorescence microscope must be equipped with the appropriate optical components.

-

Excitation Source: A laser line or a filtered lamp that provides excitation light around 561 nm is ideal.[4]

-

Filter Set: A filter set designed for this compound or spectrally similar fluorophores like Alexa Fluor 568 is recommended.[9] A typical bandpass filter set would include:

Photostability and Applications

This compound exhibits good photostability, making it suitable for demanding imaging applications that require prolonged or repeated light exposure, such as time-lapse microscopy and z-stack acquisition.[2] However, the use of antifade reagents in the mounting medium is always recommended to minimize photobleaching.[7]

Key Applications:

-

Fluorescence Microscopy: High-resolution imaging of cellular structures and dynamic processes.[2]

-

Immunofluorescence: Detection and localization of specific proteins within cells and tissues.

-

Flow Cytometry: Analysis and sorting of cells based on fluorescence intensity.[2]

-

Molecular Probes: Labeling of proteins, nucleic acids, and other biomolecules for in vitro and in vivo studies.[2]

-

FRET (Förster Resonance Energy Transfer): Can be used as a donor or acceptor in FRET-based assays to study molecular interactions.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 3. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 6. glenresearch.com [glenresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 49031-et-alexa-fluor-568-cy3-5 [chroma.com]

- 10. - AVR [avr-optics.com]

Quantum yield and extinction coefficient of Cy3.5.

An In-depth Technical Guide to the Photophysical Properties of Cyanine 3.5

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount for the generation of reliable and reproducible data. Cyanine 3.5 (Cy3.5), a synthetic polymethine dye, is a prominent fluorophore utilized in a variety of biological applications, including fluorescence microscopy, flow cytometry, and immunoassays, due to its brightness and photostability.[1] This guide provides a comprehensive overview of its core photophysical properties—molar extinction coefficient and fluorescence quantum yield—along with detailed experimental protocols for their determination.

Core Photophysical Properties of this compound

The brightness of a fluorophore is a direct function of its ability to absorb light (molar extinction coefficient) and efficiently convert that absorbed light into emitted fluorescence (quantum yield). The spectral properties of this compound can exhibit slight variations depending on its molecular environment, such as the solvent and conjugation to biomolecules.[2] The data presented below is a consolidation of reported values for this compound.

Table 1: Quantitative Photophysical Properties of this compound

| Property | Value Range | Notes |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[2][][4][5] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | The ratio of photons emitted to photons absorbed; this value is highly sensitive to the molecular environment.[2][][4][5][6][7] |

| Excitation Maximum (λex) | ~579 - 591 nm | The peak wavelength for light absorption.[1][2][][4][5][7] |

| Emission Maximum (λem) | ~591 - 605 nm | The peak wavelength for fluorescence emission.[1][2][][4][5][6][7] |

| Stokes Shift | ~12 - 23 nm | The difference in wavelength between the excitation and emission maxima.[1][2] |

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is essential for quantitative fluorescence studies. The following sections detail the standard methodologies for measuring these parameters.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.[8]

Materials and Equipment:

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-purity solvent (e.g., ddH₂O, PBS, DMSO)

-

This compound dye sample

Methodology:

-

Prepare a Stock Solution: Accurately weigh a small amount of the this compound dye and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.

-

Prepare Serial Dilutions: Create a series of at least five dilutions from the stock solution. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

Acquire Absorbance Spectra:

-

Use the pure solvent to record a baseline (blank) spectrum.

-

For each dilution, record the full absorbance spectrum to identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each solution at the determined λmax.

-

-

Data Analysis:

-

Plot the absorbance at λmax on the y-axis against the molar concentration of the dye on the x-axis.

-

Perform a linear regression on the data points. The plot should yield a straight line passing through the origin.

-

The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[2]

-

Caption: Workflow for determining the molar extinction coefficient using the Beer-Lambert law.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized standard with a known quantum yield.[9][10]

Materials and Equipment:

-

Calibrated spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

This compound sample ("test")

-

Fluorescent standard with known quantum yield (Φ_R) and spectral properties similar to this compound (e.g., Rhodamine 6G).

-

High-purity solvent (the same solvent must be used for the test sample and the standard).

Methodology:

-

Prepare Solutions: Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for a solvent blank.

-

Record the corrected fluorescence emission spectra for each dilution of the this compound sample and the reference standard under identical instrument conditions (e.g., excitation/emission slit widths).

-

-

Data Analysis:

-

Subtract the blank spectrum from each of the sample and standard spectra.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_S) and the standard (Grad_R).

-

Calculate the quantum yield of the this compound sample (Φ_S) using the following equation:[2][9]

Φ_S = Φ_R × (Grad_S / Grad_R) × (n_S² / n_R²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

Subscripts S and R denote the sample and reference standard, respectively. If the same solvent is used, the refractive index term (n_S²/n_R²) cancels out to 1.

-

-

Caption: Workflow for determining relative quantum yield using the comparative method.

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine - Wikipedia [en.wikipedia.org]

- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

Chemical structure and characteristics of the Cy3.5 fluorophore.

An In-Depth Technical Guide to the Cy3.5 Fluorophore For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 3.5 (this compound) is a synthetic fluorescent dye belonging to the cyanine family, a group of molecules characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1] These dyes are workhorses in biological research and diagnostics due to their high molar extinction coefficients, good fluorescence quantum yields, and spectrally tunable properties.[1][2] this compound is distinguished from its parent compound, Cy3, by the presence of a benzoindole group instead of an indolenine group, which shifts its absorption and emission spectra to longer wavelengths.[] This orange-red fluorophore is a valuable tool for labeling a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for applications such as fluorescence microscopy, flow cytometry, and FRET-based assays.[2][4][5]

Chemical Structure and Core Characteristics

The fundamental structure of a cyanine dye consists of a polymethine bridge of alternating single and double carbon bonds, which forms the conjugated π-electron system responsible for its photophysical properties.[1] The length of this chain and the nature of the heterocyclic groups at its ends determine the dye's specific absorption and emission wavelengths.[1]

This compound is a pentamethine cyanine dye. Its structure is similar to Cy3, but the additional benzene (B151609) ring in its benzoindole heterocycles results in a red-shift of its spectral properties.[] For practical laboratory use, the core this compound structure is functionalized with reactive groups to enable covalent attachment to biomolecules. Common reactive forms include:

-

N-Hydroxysuccinimide (NHS) Ester: Reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[2][6]

-

Maleimide: Reacts with free sulfhydryl groups (e.g., cysteine residues on proteins) to form stable thioether bonds.[7]

-

Carboxylic Acid: Can be coupled to primary amines using carbodiimide (B86325) chemistry.

This versatility allows for targeted labeling of specific functional groups on diverse biological targets.

Photophysical and Chemical Properties

The quantitative characteristics of this compound make it a robust choice for various fluorescence-based applications. The key properties are summarized below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~591 nm | [2] |

| Emission Maximum (λem) | ~604 nm | [2] |

| Molar Extinction Coefficient (ε) | ~116,000 L·mol⁻¹·cm⁻¹ | [2][8] |

| Fluorescence Quantum Yield (Φ) | ~0.35 | [2][8] |

| Molecular Weight (NHS Ester Chloride) | 690.27 g/mol | [9] |

| Solubility | Soluble in organic solvents (DMF, DMSO) | [8] |

Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.[10][11]

Experimental Protocols and Workflows

Detailed and validated protocols are critical for achieving reliable and reproducible results. The following sections provide methodologies for common applications of this compound.

Protocol: Covalent Labeling of Antibodies with this compound NHS Ester

This protocol details the covalent attachment of an amine-reactive this compound NHS ester to an antibody. The primary targets for this reaction are the ε-amino groups of lysine residues.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

This compound NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

-

Gel filtration or desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.[2]

-

Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M. This raises the pH to ~8.3, which is optimal for the labeling of primary amines.[2][12]

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution of 10 mg/mL.[2]

-

-

Conjugation Reaction:

-

Slowly add a calculated amount of the dissolved dye to the antibody solution while gently vortexing.[2]

-

The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.[2][13]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]

-

-

Purification of the Conjugate:

-

Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~591 nm (for this compound).[2]

-

Use the molar extinction coefficients of the protein and the dye to calculate the DOL (the average number of dye molecules per antibody).

-

-

Storage:

-

Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.[2]

-

Protocol: Indirect Immunofluorescence Staining of Fixed Cells

This protocol provides a general procedure for using a this compound-conjugated secondary antibody to visualize a target protein in fixed and permeabilized cells.

Materials:

-

Cultured cells on coverslips or chamber slides

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody specific to the target protein

-

This compound-conjugated secondary antibody

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filters for this compound (Ex: ~580 nm, Em: ~600 nm)[12]

Methodology:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

-

Fixation:

-

Gently wash the cells two to three times with PBS.

-

Fix the cells by incubating with Fixation Buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.

-

-

Permeabilization (for intracellular targets):

-

Wash the cells three times with PBS.

-

If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.[13]

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding sites by incubating the cells with Blocking Buffer for 1 hour at room temperature.[13]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[13]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[13]

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS, with a final rinse in deionized water.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.[13]

-

Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[12]

-

Protocol: Cell Staining for Flow Cytometry

This protocol describes the use of a directly conjugated this compound antibody for staining suspended cells for flow cytometry analysis.

Materials:

-

Suspended cells (e.g., from cell culture or tissue dissociation)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

Fc Receptor Blocking solution (optional but recommended)

-

This compound-conjugated primary antibody

-

Flow cytometer with appropriate laser and filter configuration

Methodology:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1x10⁶ to 1x10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

-

-

Fc Receptor Blocking (Optional):

-

To reduce non-specific antibody binding to Fc receptors (common on monocytes and macrophages), incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[2]

-

-

Antibody Staining:

-

Washing:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[2]

-

Carefully decant the supernatant.

-

Repeat the wash step one or two more times.

-

-

Data Acquisition:

-

Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer using the proper laser for excitation and filter for emission of this compound.

-

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 4. Cyanine - Wikipedia [en.wikipedia.org]

- 5. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Cyanine3.5 dimethyl, 42849-61-6 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Advantages and disadvantages of using Cy3.5 in immunofluorescence.

For Researchers, Scientists, and Drug Development Professionals

Cyanine3.5 (Cy3.5) is a synthetic, orange-red fluorescent dye from the cyanine (B1664457) family, widely utilized in various biological applications, including immunofluorescence.[1] Its utility stems from a combination of favorable photophysical properties and reactive chemistries that allow for straightforward conjugation to biomolecules. However, like any tool, its application comes with a distinct set of advantages and disadvantages that researchers must consider for optimal experimental design and data interpretation. This technical guide provides an in-depth analysis of this compound, offering quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their use of this fluorophore.

Core Photophysical and Spectroscopic Properties of this compound

The efficacy of a fluorophore in immunofluorescence is fundamentally dictated by its spectral characteristics. This compound absorbs light maximally in the orange region of the spectrum and emits in a slightly longer wavelength, also in the orange-red region. These properties are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent environment and the molecule to which this compound is conjugated.[2]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~579 - 591 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~591 - 604 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | [1][5] |

| Stokes Shift | ~12 - 23 nm | [1][6] |

Advantages of Using this compound in Immunofluorescence

This compound offers several key benefits that have contributed to its widespread adoption in immunofluorescence applications.

-

High Molar Extinction Coefficient : With a molar extinction coefficient in the range of 116,000-150,000 M⁻¹cm⁻¹, this compound is a strong absorber of light, which contributes to its bright fluorescent signal.[1]

-

Good Quantum Yield : this compound exhibits a respectable quantum yield, efficiently converting absorbed photons into emitted fluorescence.[1][5]

-

Anomalous Fluorescence Enhancement : A significant advantage of this compound, similar to Cy3, is the enhancement of its fluorescence upon covalent attachment to proteins like antibodies.[1][2][5] This phenomenon leads to brighter conjugates and an improved signal-to-noise ratio in immunofluorescence experiments.[7] Studies have shown that multiple this compound molecules can be conjugated to a single antibody before the onset of significant quenching, leading to a brighter overall signal.[4][5]

-

Moderate Photostability : this compound is considered to have good photostability, resisting photobleaching during typical imaging experiments.[6] However, for prolonged or intense imaging, the use of an antifade mounting medium is recommended.[7]

-

Compatibility with Common Excitation Sources : The excitation maximum of this compound is well-suited for common laser lines, such as the 561 nm laser, making it compatible with a wide range of fluorescence microscopes and flow cytometers.[7]

Disadvantages and Considerations for Using this compound

Despite its advantages, there are several limitations and considerations to keep in mind when using this compound.

-

Photostability Compared to Newer Dyes : While moderately photostable, this compound can be more susceptible to photobleaching than newer generation dyes, such as the Alexa Fluor series.[8][9] For demanding applications requiring long-term imaging or high-intensity illumination, more photostable alternatives might be preferable.

-

Potential for Self-Quenching at High Degrees of Labeling : Although this compound shows fluorescence enhancement upon conjugation, attaching an excessive number of dye molecules to a single antibody can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence emission.[10] Careful optimization of the dye-to-protein ratio is crucial to maximize the fluorescent signal.

-

Environmental Sensitivity : The fluorescence of cyanine dyes can be sensitive to the local environment.[11] Changes in solvent polarity or binding to a target can influence the quantum yield and spectral properties of this compound.

-

Cost and Availability : While generally accessible, the cost and availability of this compound from different vendors can vary, which may be a consideration for large-scale experiments.

Experimental Protocols

Antibody Conjugation with this compound NHS Ester

This protocol describes the labeling of primary amines on an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

-

Antibody to be labeled (in an amine-free buffer like PBS, pH 7.4)

-

This compound NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation : Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester.

-

Dye Preparation : Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction :

-

Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

-

Add the dissolved this compound NHS ester to the antibody solution while gently vortexing. A starting molar ratio of dye to antibody of 10:1 to 15:1 is recommended, but this should be optimized for each specific antibody.[10][12]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification : Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The labeled antibody will elute in the initial fractions.

-

Characterization (Determination of Degree of Labeling - DOL) :

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~580-590 nm).

-

Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and this compound. An optimal DOL for antibodies is typically between 2 and 10.[12]

-

References

- 1. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. xobi.net [xobi.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 12. benchchem.com [benchchem.com]

Navigating the Aqueous Environment: A Technical Guide to the Water Solubility and Solvent Compatibility of Cy3.5 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility and solvent compatibility of Cy3.5 derivatives, a class of fluorescent dyes widely utilized in biological research and drug development. Understanding the solubility characteristics of these fluorophores is critical for successful bioconjugation, ensuring optimal dye performance, and obtaining reliable experimental results. This guide offers quantitative data where available, detailed experimental protocols for common conjugation techniques, and a decision-making workflow to aid in the selection of appropriate this compound derivatives for aqueous applications.

Core Concepts: Solubility of Cyanine (B1664457) Dyes

Cyanine dyes, including the this compound series, are synthetic polymethine dyes. Their core structure is largely hydrophobic, which dictates their solubility properties. The solubility of a this compound derivative is fundamentally influenced by two key factors: the presence or absence of sulfonated groups and the nature of its reactive moiety.

Non-Sulfonated this compound Derivatives: These dyes possess a hydrophobic backbone and generally exhibit poor solubility in aqueous solutions such as water and phosphate-buffered saline (PBS).[1][2][3] To achieve labeling in an aqueous environment, they must first be dissolved in a polar aprotic organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][4][5] This concentrated stock solution is then added to the aqueous solution containing the biomolecule to be labeled. It is crucial to keep the final concentration of the organic co-solvent low (typically 5-20%) to avoid denaturation of sensitive proteins.[1]

Sulfonated this compound Derivatives: To overcome the challenge of poor aqueous solubility, many this compound derivatives are available in a sulfonated form. The addition of one or more sulfonate (SO₃⁻) groups to the cyanine core dramatically increases the hydrophilicity of the molecule.[2][3] This modification renders the dye highly soluble in water and aqueous buffers, eliminating the need for organic co-solvents during the labeling reaction.[1][2] This is particularly advantageous when working with proteins or other biomolecules that are sensitive to organic solvents. Furthermore, the charged sulfonate groups help to reduce dye aggregation, which can lead to fluorescence quenching.[1][2]

Quantitative Solubility Data of this compound Derivatives

While many manufacturer datasheets provide qualitative descriptions of solubility, precise quantitative data for this compound derivatives is not always readily available. The following tables summarize the available information to facilitate comparison.

Table 1: Solubility of Non-Sulfonated this compound Derivatives

| Derivative | Water & Aqueous Buffers | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Dichloromethane (DCM) |

| This compound NHS Ester | Insoluble[5] | Soluble[5] | Soluble[5] | Soluble |

| This compound Maleimide (B117702) | Poorly soluble | Soluble | Soluble | Information not readily available |

| This compound Azide | Poorly soluble | Soluble | Soluble | Soluble |

| This compound DBCO | Poorly soluble | Soluble | Soluble | Soluble |

| This compound Alkyne | Information not readily available | Soluble (Can be reconstituted to 10 mM)[6] | Information not readily available | Information not readily available |

| This compound Dimethyl | Poorly soluble | Soluble[7] | Soluble[7] | Soluble[7] |

| This compound Carboxylic Acid | Poorly soluble | Soluble | Soluble | Information not readily available |

Table 2: Solubility of Sulfonated this compound Derivatives

| Derivative | Water & Aqueous Buffers | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |

| Sulfo-Cy3.5 NHS Ester | Highly Soluble[1] | Soluble | Soluble |

| Sulfo-Cy3.5 Maleimide | Highly Soluble[1] | Soluble | Soluble |

| Sulfo-Cy3.5 Azide | Highly Soluble | Soluble | Soluble |

| Sulfo-Cy3.5 DBCO | Highly Soluble | Soluble | Soluble |

| Sulfo-Cy3.5 Carboxylic Acid | Highly Soluble[7] | Soluble | Soluble |

Experimental Protocols

Accurate and reproducible bioconjugation relies on carefully executed experimental protocols. The following sections detail the methodologies for common labeling reactions involving this compound derivatives.

Protocol for NHS Ester-Amine Conjugation

This protocol describes the labeling of primary amines on proteins with a this compound NHS ester.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)

-

Non-sulfonated or Sulfonated this compound NHS Ester

-

Anhydrous DMSO or DMF (for non-sulfonated dyes)

-

Purification column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate buffer). Buffers containing Tris or glycine (B1666218) will compete for the NHS ester.

-

The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.

-

-

Prepare the Dye Stock Solution:

-

For Non-Sulfonated this compound NHS Ester: Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

For Sulfonated this compound NHS Ester: The dye can be dissolved directly in the reaction buffer or water.

-

-

Conjugation Reaction:

-

While gently vortexing, add the dye stock solution to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point, but this should be optimized for each specific protein.

-

For non-sulfonated dyes, ensure the final volume of the organic co-solvent does not exceed 10-15% of the total reaction volume to minimize protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute with an appropriate buffer (e.g., PBS) and collect the fractions containing the labeled protein, which will be visibly colored.

-

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the labeling of free sulfhydryl groups (thiols) on proteins or peptides with a this compound maleimide.

Materials:

-

Protein or peptide with a free thiol group

-

Reducing agent (e.g., TCEP or DTT) - if disulfide bonds need to be reduced

-

Non-sulfonated or Sulfonated this compound Maleimide

-

Anhydrous DMSO or DMF (for non-sulfonated dyes)

-

Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein/Peptide Solution:

-

Dissolve the biomolecule in the degassed reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.

-

-

Prepare the Dye Stock Solution:

-

For Non-Sulfonated this compound Maleimide: Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

For Sulfonated this compound Maleimide: The dye can be dissolved directly in the reaction buffer or water.

-

-

Conjugation Reaction:

-

Add the dye stock solution to the protein/peptide solution at a molar ratio of 10-20 moles of dye per mole of biomolecule.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye from the labeled biomolecule using a size-exclusion chromatography column.

-

Visualization of Experimental Workflows

The choice between a non-sulfonated and a sulfonated this compound derivative is a critical decision point in experimental design, directly impacting the workflow. The following diagram illustrates this decision-making process.

Caption: Decision workflow for selecting a this compound derivative for protein labeling.

Conclusion

The water solubility and solvent compatibility of this compound derivatives are critical parameters that dictate their utility in various biological applications. Non-sulfonated derivatives offer a cost-effective option but require careful handling with organic co-solvents to avoid precipitation and potential damage to sensitive biomolecules. In contrast, sulfonated this compound derivatives provide excellent water solubility, simplifying experimental workflows and reducing the risk of aggregation. By understanding the principles outlined in this guide and following the detailed protocols, researchers can effectively utilize this compound dyes for robust and reproducible fluorescent labeling in their scientific endeavors.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyanine 3.5 alkyne [equivalent to this compound® alkyne] | AAT Bioquest [aatbio.com]

- 7. Cyanine3.5 dimethyl, 42849-61-6 | BroadPharm [broadpharm.com]

The Photophysics of Cy3.5: An In-depth Technical Guide for Advanced Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of the cyanine (B1664457) dye Cy3.5, a versatile fluorescent probe crucial for advanced imaging techniques. We delve into its spectral characteristics, quantum yield, and fluorescence lifetime, offering detailed experimental protocols for its application in Förster Resonance Energy Transfer (FRET), Stochastic Optical Reconstruction Microscopy (STORM), and single-molecule imaging. Furthermore, we explore its use in elucidating complex biological signaling pathways, providing researchers with the foundational knowledge to effectively leverage this compound in their studies.

Core Photophysical Properties of this compound

The utility of a fluorophore is defined by its photophysical parameters. This compound is a bright and relatively photostable dye, making it a popular choice for a variety of fluorescence microscopy applications.[1] Its key characteristics are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~579 - 591 nm | The peak absorption wavelength can be influenced by the local environment and conjugation partner.[2][3][4][5] |

| Emission Maximum (λem) | ~591 - 604 nm | The peak fluorescence emission wavelength.[2][3][4][5] |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[5][] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | The ratio of photons emitted to photons absorbed; this is highly sensitive to the molecular environment.[4][5][] |

| Fluorescence Lifetime (τ) | ~0.2 - 2.0 ns | The average time the molecule spends in the excited state before returning to the ground state. This can be influenced by the local environment and quenching effects.[7] |

| Stokes Shift | ~12 - 23 nm | The difference between the excitation and emission maxima.[5] |

Advanced Imaging Applications and Experimental Protocols

This compound's favorable photophysical properties make it an excellent candidate for several advanced imaging techniques that push the boundaries of spatial and temporal resolution.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The this compound and Cy5 pair is commonly used for smFRET experiments.[8]

This protocol outlines a general workflow for labeling two interacting proteins with a this compound/Cy5 FRET pair and subsequent imaging.

1. Protein Labeling:

-

Antibody Preparation: Purify the antibodies to be labeled to a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[9] Buffers containing primary amines like Tris or glycine (B1666218) will interfere with the labeling reaction.[9]

-

Dye Preparation: Allow the amine-reactive this compound-NHS ester and Cy5-NHS ester vials to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

-

Conjugation: Add the reactive dye to the antibody solution at a molar ratio of 5-15 moles of dye per mole of protein. Incubate for 1 hour at room temperature with gentle stirring, protected from light.[10]

-

Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25).[9] The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.[9]

2. FRET Imaging:

-

Cell Preparation: Seed cells expressing the target proteins in an appropriate imaging dish.

-

Labeling: Incubate the cells with the this compound- and Cy5-labeled antibodies.

-

Imaging: Use a fluorescence microscope equipped with appropriate laser lines and filter sets for this compound (excitation ~561 nm) and Cy5 (excitation ~640 nm). Acquire images in both the donor and acceptor channels. FRET is detected as an increase in acceptor emission upon donor excitation.

Stochastic Optical Reconstruction Microscopy (STORM)

STORM is a super-resolution microscopy technique that achieves sub-diffraction-limit imaging by sequentially activating and localizing individual fluorophores. This compound can be used as a photoswitchable fluorophore in dSTORM (direct STORM).

This protocol provides a general outline for labeling and imaging the cytoskeleton using this compound in a dSTORM experiment.

1. Sample Preparation and Labeling:

-

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Incubate with a primary antibody against the cytoskeletal target (e.g., tubulin, actin). Follow with a secondary antibody conjugated to this compound.[11]

-

Mounting: Mount the sample in a STORM imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a reducing agent (e.g., β-mercaptoethanol).

2. STORM Imaging:

-

Microscope Setup: Use a microscope capable of TIRF (Total Internal Reflection Fluorescence) illumination.

-

Photoswitching: Use a high-power laser (e.g., 561 nm) to drive most of the this compound molecules into a dark state. A lower power activation laser (e.g., 405 nm) can be used to sparsely reactivate individual fluorophores.

-

Image Acquisition: Acquire a long series of images (thousands of frames) to capture the stochastic activation of individual this compound molecules.

-

Image Reconstruction: Use specialized software to localize the position of each activated fluorophore with high precision and reconstruct a super-resolved image.[12]

Single-Molecule Imaging

Single-molecule imaging allows for the direct observation of individual molecules, providing insights into their dynamics and interactions without the averaging effects of ensemble measurements. This compound is a suitable dye for single-molecule tracking due to its brightness and photostability.

This protocol describes how to use this compound-labeled ligands to track the internalization of a cell surface receptor.

1. Ligand Labeling:

-

Label the ligand of interest with this compound using an appropriate conjugation chemistry (e.g., NHS ester for primary amines).[13]

-

Purify the labeled ligand to remove free dye.

2. Live-Cell Imaging:

-

Cell Culture: Plate cells expressing the receptor of interest on glass-bottom dishes suitable for high-resolution microscopy.

-

Labeling: Add the this compound-labeled ligand to the cell media at a low concentration to ensure single-molecule labeling.[13]

-

Imaging: Use a highly sensitive microscope, such as a TIRF microscope, to visualize individual fluorescent spots on the cell surface.[14]

-

Tracking: Acquire a time-lapse series of images to track the movement of individual receptor-ligand complexes. Analyze the trajectories to determine diffusion coefficients and observe internalization events.[15]

Investigating Signaling Pathways with this compound

This compound is a valuable tool for dissecting complex cellular signaling pathways. Its ability to be conjugated to various biomolecules allows for the visualization and quantification of key signaling events.

Epidermal Growth Factor Receptor (EGFR) Signaling

Single-molecule imaging with this compound-labeled EGF has been instrumental in elucidating the initial steps of EGFR activation.[13][16] This has allowed researchers to directly observe ligand binding, receptor dimerization, and subsequent autophosphorylation on the surface of living cells.[13]

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and stress responses.[17][18] FRET-based biosensors incorporating this compound can be used to monitor the activity of key kinases in this cascade, such as ERK, JNK, and p38, in real-time and with high spatial resolution within living cells.[17]

Conclusion

This compound remains a cornerstone fluorophore for advanced cellular imaging. Its well-characterized photophysical properties, coupled with its versatility in labeling a wide range of biomolecules, make it an invaluable tool for researchers seeking to unravel the intricacies of cellular processes at the molecular level. The experimental protocols and signaling pathway examples provided in this guide serve as a starting point for harnessing the power of this compound in cutting-edge biological and biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 8. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] Labeling of Antibodies with Cy3‐, this compound‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]

- 11. sinobiological.com [sinobiological.com]

- 12. Advancing cellular insights: Super-resolution STORM imaging of cytoskeletal structures in human stem and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mcb.berkeley.edu [mcb.berkeley.edu]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. リガンドインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Shelf Life and Proper Storage of Cy3.5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the stability of Cy3.5 NHS ester, a widely used fluorescent dye in biological research and diagnostics. Understanding the proper storage and handling of this reagent is critical for ensuring its reactivity and obtaining reliable and reproducible experimental results. This document details recommended storage conditions, degradation pathways, and experimental protocols for assessing the stability and purity of this compound NHS ester.

Introduction to this compound NHS Ester

This compound NHS ester is a reactive fluorescent dye belonging to the cyanine (B1664457) family. It is extensively used for labeling primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines under mild basic conditions to form a stable amide bond, covalently attaching the this compound fluorophore to the target molecule. The stability of both the cyanine dye and the NHS ester moiety is paramount for successful conjugation and subsequent fluorescence-based applications.

Recommended Storage Conditions and Shelf Life

The shelf life of this compound NHS ester is highly dependent on its physical state (solid or in solution) and storage conditions. Exposure to moisture, elevated temperatures, and light can significantly degrade the compound.

Solid Form

When stored as a lyophilized powder, this compound NHS ester exhibits the longest shelf life. Adherence to the following conditions is crucial for maintaining its integrity:

| Storage Parameter | Recommended Condition | Typical Shelf Life |

| Temperature | -20°C | 12 months[1][2] |

| Light | In the dark (e.g., in an amber vial or wrapped in foil) | 12 months[1][2] |

| Atmosphere | Desiccated (e.g., in a container with desiccant) | 12 months[1][2] |

Note: Some suppliers state that transportation at room temperature for up to three weeks is acceptable for the solid product.[1][2] However, for long-term storage, adherence to the -20°C and desiccated conditions is essential.

In Solution

Once dissolved, the stability of this compound NHS ester is significantly reduced due to the increased susceptibility of the NHS ester to hydrolysis. Therefore, it is strongly recommended to prepare solutions fresh for each use. If storage of a stock solution is unavoidable, the following guidelines should be followed:

| Storage Parameter | Recommended Condition | Typical Shelf Life |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | 1-2 months[3][4] |

| Temperature | -20°C or -80°C | 1-6 months |

| Aliquoting | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles | Recommended |

| Atmosphere | Purge with an inert gas (e.g., argon or nitrogen) before sealing | Recommended |

Crucial Considerations for Solutions:

-

Use Anhydrous Solvents: The presence of water will lead to rapid hydrolysis of the NHS ester.

-

Avoid Repeated Freeze-Thaw Cycles: This can introduce moisture and accelerate degradation.

-

Equilibrate to Room Temperature Before Opening: To prevent condensation of atmospheric moisture onto the cold product.

Degradation Pathways

The degradation of this compound NHS ester can occur through two primary mechanisms: hydrolysis of the NHS ester and photobleaching of the cyanine dye.

Hydrolysis of the NHS Ester

The NHS ester is highly susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This results in the formation of the corresponding carboxylic acid of the this compound dye and free N-hydroxysuccinimide (NHS). The this compound carboxylic acid is unreactive towards primary amines and thus cannot be used for labeling.

The rate of hydrolysis is significantly influenced by pH. The half-life of NHS esters in aqueous solutions is on the order of hours at neutral pH but decreases to minutes at a pH of 9.[5][6]

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4-5 hours[5][7] |

| 8.6 | 4°C | 10 minutes[5] |

This rapid hydrolysis at higher pH values underscores the importance of using anhydrous solvents for storage and carefully controlling the pH during labeling reactions.

Photodegradation of the Cyanine Dye

Cyanine dyes, including this compound, are prone to photobleaching upon exposure to light, especially high-intensity light sources used in fluorescence microscopy. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence. The polymethine chain of the cyanine dye is particularly susceptible to photo-oxidation. To mitigate photobleaching, it is essential to protect the dye from light during storage and handling.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity and reactivity of this compound NHS ester is recommended, especially for lots that have been stored for an extended period or subjected to suboptimal conditions.

Protocol for Assessing NHS Ester Reactivity via Spectrophotometry

This protocol provides a semi-quantitative method to determine the remaining reactivity of an NHS ester by measuring the amount of NHS released upon complete hydrolysis.

Materials:

-

This compound NHS ester sample

-

Anhydrous DMSO or DMF

-

Phosphate (B84403) buffer (pH 7-8, amine-free)

-

0.5-1.0 N NaOH

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Weigh 1-2 mg of the this compound NHS ester into a microcentrifuge tube.

-

Dissolve the ester in a small volume of anhydrous DMSO or DMF (e.g., 250 µL).

-

Dilute the solution with 2 mL of phosphate buffer.

-

Prepare a blank control containing the same concentration of DMSO or DMF in phosphate buffer.

-

-

Initial Absorbance Measurement:

-

Zero the spectrophotometer at 260 nm using the blank control.

-

Measure the absorbance of the this compound NHS ester solution at 260 nm. This reading corresponds to any pre-existing free NHS due to partial hydrolysis. If the absorbance is greater than 1.0, dilute the sample and the blank with the same volume of buffer until the reading is within the linear range of the instrument.

-

-

Forced Hydrolysis:

-

To 1 mL of the this compound NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.

-

Vortex the solution for 30 seconds to induce complete hydrolysis of the remaining active NHS ester.

-

-

Final Absorbance Measurement:

-

Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance compared to the initial reading indicates the presence of reactive NHS ester in the original sample.

-

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components in a sample, providing a more detailed assessment of purity than spectrophotometry.

Materials:

-

This compound NHS ester sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

-

Reversed-phase C18 HPLC column

-

HPLC system with a UV-Vis or fluorescence detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound NHS ester in anhydrous DMSO or DMF.

-

Dilute the stock solution to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase conditions.

-

-

HPLC Analysis:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% TFA or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute compounds of increasing hydrophobicity. For example, 5% to 95% B over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the absorbance at the excitation maximum of this compound (around 590 nm) and at 260 nm to detect the NHS leaving group. A fluorescence detector set to the excitation and emission wavelengths of this compound can also be used for higher sensitivity.

-

-

Data Analysis:

-

The chromatogram of a pure this compound NHS ester sample should show a single major peak.

-

The appearance of additional peaks, particularly an earlier eluting peak corresponding to the more polar this compound carboxylic acid, indicates hydrolysis.

-

The purity of the sample can be estimated by calculating the relative area of the main peak compared to the total area of all peaks.

-

Conclusion

The stability of this compound NHS ester is critical for its successful use in bioconjugation. By adhering to the recommended storage conditions of -20°C in a dark, desiccated environment for the solid product, and using fresh or properly stored aliquots of solutions in anhydrous solvents, researchers can significantly extend the shelf life of this valuable reagent. Regular assessment of the dye's reactivity, particularly for older batches, using the provided experimental protocols will ensure the reliability and reproducibility of labeling experiments, ultimately leading to higher quality data in downstream applications.

References

- 1. This compound NHS ester, 2231670-86-1 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. pdf.dutscher.com [pdf.dutscher.com]

- 4. acebiolab.com [acebiolab.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Key Differences Between Cy3 and Cy3.5 Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, cyanine (B1664457) dyes stand out for their brightness and photostability, making them indispensable tools in biological research and drug development. Among the most utilized are Cy3 and Cy3.5, two closely related orange-red fluorescent dyes. While often used interchangeably, subtle yet significant differences in their photophysical properties and structural nuances can impact experimental outcomes. This technical guide provides an in-depth comparison of Cy3 and this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal dye for their specific applications.

Core Photophysical and Structural Distinctions

The fundamental difference between Cy3 and this compound lies in their chemical structure. This compound contains an additional benzene (B151609) ring in its indolenine chromophore compared to Cy3.[] This structural modification results in a red shift in both the excitation and emission spectra of this compound, positioning it further into the orange-red region of the spectrum.[][2]

Quantitative Data Summary

The key photophysical properties of Cy3 and this compound are summarized in the table below. It is crucial to note that these values can be influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated.[2]

| Property | Cy3 | This compound |

| Excitation Maximum (λex) | ~550 - 554 nm[2] | ~581 - 591 nm[3] |

| Emission Maximum (λem) | ~570 nm[2][4] | ~596 - 604 nm[3] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[2][5] | ~116,000 cm⁻¹M⁻¹[2][3] |

| Quantum Yield (Φ) | ~0.15 - 0.20 (aqueous)[2] | ~0.35[2][3] |

| Stokes Shift | ~20 nm | ~15 nm[3] |

Brightness , a critical parameter in fluorescence applications, is the product of the molar extinction coefficient and the quantum yield. While Cy3 possesses a higher molar extinction coefficient, this compound exhibits a significantly higher quantum yield.[2] A noteworthy characteristic of both dyes is the "anomalous fluorescence enhancement" observed upon their covalent attachment to proteins like antibodies.[2][6][7][8] This phenomenon leads to brighter conjugates and improved signal-to-noise ratios in applications such as immunofluorescence.[2]

Experimental Protocols

Detailed and optimized protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for common applications of Cy3 and this compound.

Antibody Conjugation with NHS Ester Dyes

This protocol outlines the general procedure for labeling primary amines on antibodies with amine-reactive N-hydroxysuccinimide (NHS) esters of Cy3 or this compound.[2][9][10]

Materials:

-

Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

Cy3 or this compound NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][9]

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Cy-dye NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 20:1.[2] This ratio may require optimization for specific antibodies.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Indirect Immunofluorescence Staining